2-[1-(Methylamino)cyclopropyl]ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-[1-(methylamino)cyclopropyl]ethanol |
InChI |
InChI=1S/C6H13NO/c1-7-6(2-3-6)4-5-8/h7-8H,2-5H2,1H3 |
InChI Key |
ANFCWQHYTPAUAO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Methylamino Cyclopropyl Ethan 1 Ol and Its Analogues
Direct Synthetic Routes to 2-[1-(Methylamino)cyclopropyl]ethan-1-ol
Direct synthetic routes typically begin with a molecule already containing the cyclopropane-ethanol core, followed by the introduction or modification of the amine functionality.
Alkylation Strategies for Amine Functionalization
A common and straightforward approach to introduce the N-methyl group is through the alkylation of a primary amine precursor, such as 2-(1-aminocyclopropyl)ethan-1-ol (B2529648). Reductive amination is a highly effective method for this transformation. masterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com
For the synthesis of this compound, this would involve reacting 2-(1-aminocyclopropyl)ethan-1-ol with formaldehyde (B43269) to form an intermediate imine or aminal, which is subsequently reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.com Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, forming tertiary amines. masterorganicchemistry.com Reductive amination, however, provides a more controlled, high-yield alternative for synthesizing secondary amines. masterorganicchemistry.com
Reduction-Based Approaches for Ethan-1-ol Formation
Another direct strategy involves the reduction of a carboxylic acid or its derivative, such as an ester or amide, to form the primary alcohol of the ethan-1-ol group. For instance, a precursor like methyl 2-(1-(methylamino)cyclopropyl)acetate could be reduced to yield the target compound.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of carboxylic acids and esters to alcohols. The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). A general process for preparing cyclopropylethanol involves reducing cyclopropylacetaldehyde. google.com Alternatively, a catalytic reductive amination of carboxylic acids can be employed, which allows for the direct conversion of a carboxylic acid to an amine in the presence of a suitable amine and a reducing agent. rsc.org
Approaches Involving Cyclopropyl (B3062369) Ring Formation and Functionalization
These methods build the strained three-membered ring as a critical part of the synthesis, often establishing key stereochemical relationships in the process.
Cyclization Reactions in the Synthesis of Cyclopropyl-Amines
The formation of the cyclopropylamine (B47189) moiety is a key challenge. One powerful method is the Kulinkovich-Szymoniak reaction, which allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by a titanium(IV) isopropoxide catalyst. organic-chemistry.org This reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.org The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is crucial for the efficient conversion of the intermediate azatitanacycle into the final cyclopropylamine. organic-chemistry.orgorganic-chemistry.orgacs.org This method is advantageous due to its use of readily available starting materials and its operational simplicity. rsc.org
The general scheme for this reaction is as follows:
An alkanenitrile reacts with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of Ti(OPrⁱ)₄. rsc.orgrsc.org
A Lewis acid is subsequently added to facilitate the ring-closing step, yielding the primary cyclopropylamine. acs.org
Different nitriles and Grignard reagents can be used to produce a variety of substituted cyclopropylamines. organic-chemistry.org
Stereoselective Formation of Chiral Cyclopropyl-Containing Alcohols
Achieving stereoselectivity in the synthesis of complex molecules containing chiral centers is of paramount importance. For cyclopropyl-containing alcohols, several stereoselective methods have been developed. The Simmons-Smith cyclopropanation is a classic and powerful method for generating cyclopropanes from alkenes. acs.orgnih.gov Modifications of this reaction, such as using diethylzinc (B1219324) and diiodomethane (B129776) (Furukawa's modification), have enhanced its utility. acs.orgnih.gov
For the asymmetric synthesis of chiral cyclopropyl alcohols, one effective strategy involves the directed cyclopropanation of allylic alcohols. acs.org In this approach, the hydroxyl group of the allylic alcohol directs the cyclopropanating agent to one face of the double bond, leading to high diastereoselectivity. nih.gov Tandem reactions, where multiple transformations occur in a single pot without isolating intermediates, have proven particularly efficient for the enantio- and diastereoselective synthesis of cyclopropyl alcohols. acs.orgnih.gov These methods can start with achiral precursors and utilize chiral catalysts or reagents to generate allylic zinc alkoxide intermediates, which then undergo directed cyclopropanation. acs.orgnih.gov
Precursor Chemistry and Intermediate Compounds in the Synthesis of this compound
The synthesis of the target molecule relies on the availability and preparation of key precursors and intermediates. A crucial precursor is often a molecule containing the 1-aminocyclopropane-1-carboxylic acid scaffold or a related derivative. nih.gov For example, 1-(2-hydroxyethyl)cyclopropane-1-carboxamide could serve as a valuable intermediate. nih.gov This amide could potentially be reduced to the corresponding amine, 2-(1-aminocyclopropyl)ethan-1-ol, which can then be methylated as described in section 2.1.1.
Another key precursor type is cyclopropylacetaldehyde or its derivatives, which can be reduced to form the desired 2-cyclopropylethanol (B145733) structure. google.com The synthesis of these precursors might involve multi-step sequences. For instance, a 3-cyclopropyl-2,3-epoxy-propionic acid ester can undergo solvolysis and subsequent acid treatment to yield cyclopropylacetaldehyde. google.com
The following table summarizes some key precursors and intermediates:
| Compound Name | Molecular Formula | Role in Synthesis |
| 2-(1-Aminocyclopropyl)ethan-1-ol | C₅H₁₁NO | Primary amine precursor for N-methylation |
| Methyl 2-(1-(methylamino)cyclopropyl)acetate | C₇H₁₃NO₂ | Ester precursor for reduction to the alcohol |
| 1-(2-Hydroxyethyl)cyclopropane-1-carboxamide | C₆H₁₁NO₂ | Amide intermediate for reduction to the amine nih.gov |
| Cyclopropylacetaldehyde | C₅H₈O | Aldehyde precursor for reduction to the alcohol google.com |
| 3-Cyclopropyl-2,3-epoxy-propionic acid ester | C₈H₁₂O₃ | Precursor for cyclopropylacetaldehyde synthesis google.com |
| Alkanenitriles | R-CN | Starting material for Kulinkovich-Szymoniak reaction organic-chemistry.org |
Optimization of Synthetic Pathways for Research Applications
The optimization of synthetic routes for this compound and its analogues is crucial for facilitating research by improving accessibility, yield, and purity. Key areas of optimization include the choice of starting materials, the efficiency of the cyclopropanation step, and the method of amine introduction and subsequent methylation.
Following the formation of the cyclopropane (B1198618) ring, the introduction of the amino and ethanol (B145695) groups is a key step. This can be achieved through various transformations of functional groups on the cyclopropane ring. For example, a carboxylic acid or ester group on the cyclopropane can be reduced to the corresponding alcohol, and an amino group can be introduced via methods such as the Curtius or Hofmann rearrangement.
A plausible optimized pathway for a related compound, 2-(1-methylcyclopropyl)ethan-1-ol, starts from a readily available ketone which is then converted to the target molecule. This suggests that a similar strategy could be adapted for the synthesis of this compound, where an amino group is introduced prior to or after the formation of the ethanol side chain.
Research findings on the synthesis of analogous structures provide insights into potential optimization strategies. The following table summarizes key aspects of synthetic optimizations for related cyclopropyl compounds.
| Precursor Type | Key Transformation | Reagents/Catalyst | Optimization Focus | Reference |
| Allylic Alcohol | Cyclopropanation | Dibromomethane, Magnesium | Efficient formation of cyclopropyl carbinol | google.com |
| 1,2-Diketone | Photocyclization & Rearrangement | Blue Light, Amine | Continuous flow synthesis for aminoketones | mpg.de |
| Cyclopropyl Methyl Ketone | Multi-step conversion | Various | Scalable synthesis of ethenylcyclopropane | researchgate.net |
Mono-N-Methylation Techniques in the Context of Secondary Amines
The final step in the synthesis of this compound involves the selective methylation of a secondary amine precursor. Achieving mono-N-methylation is a significant challenge in organic synthesis due to the potential for over-methylation to form quaternary ammonium (B1175870) salts. Various techniques have been developed to address this, ranging from classical methods to modern catalytic approaches.
The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formaldehyde and formic acid. This method is often high-yielding and avoids the use of toxic methyl halides. However, the reaction conditions can be harsh, which may not be suitable for complex molecules with sensitive functional groups.
More recently, catalytic methods using greener C1 sources have gained prominence. Transition-metal catalysts, including those based on ruthenium, iron, and platinum, have been employed for the N-methylation of amines using methanol (B129727) or dimethyl carbonate as the methyl source. rsc.orgnih.govsci-hub.ru These methods often proceed under milder conditions and offer high selectivity for mono-methylation. For instance, ruthenium complexes have been shown to effectively catalyze the N-methylation of amines with methanol, producing water as the only byproduct. nih.govacs.org Heterogeneous catalysts, such as supported nickel or platinum nanoparticles, also offer advantages in terms of catalyst separation and reusability. sci-hub.rursc.org
The choice of methylation technique depends on factors such as the substrate's functional group tolerance, the desired scale of the reaction, and environmental considerations. The following table provides a comparative overview of different mono-N-methylation techniques applicable to secondary amines.
| Methylation Method | C1 Source | Catalyst/Reagents | Key Advantages | Typical Yields (%) |
| Reductive Amination | Formaldehyde | Formic Acid (Eschweiler-Clarke) | High yields, cost-effective | 80-95 |
| Borrowing Hydrogen | Methanol | Ru, Ir, Fe, or Ni complexes | Atom economical, water as byproduct | 75-98 |
| Carbonate Alkylation | Dimethyl Carbonate | Iron complexes, Zeolites | Non-toxic C1 source, mild conditions | 70-95 |
| Using CO2 | Carbon Dioxide | Hydrosilanes, NHCs | Utilizes a greenhouse gas | Good to excellent |
Chemical Reactivity and Transformation Studies of 2 1 Methylamino Cyclopropyl Ethan 1 Ol
Reactions of the Hydroxyl Group
The primary alcohol moiety in 2-[1-(methylamino)cyclopropyl]ethan-1-ol is a versatile site for chemical modification. Its reactivity is typical of primary alcohols, undergoing oxidation, esterification, and etherification reactions to yield a variety of functionalized products.
Oxidation Pathways and Functional Group Interconversions
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are effective for the selective oxidation to the corresponding aldehyde, 2-[1-(methylamino)cyclopropyl]acetaldehyde. libretexts.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will typically lead to the formation of the carboxylic acid, 2-[1-(methylamino)cyclopropyl]acetic acid. khanacademy.org
It is important to note that under certain oxidative conditions, particularly enzymatic or radical-induced, the cyclopropyl (B3062369) ring itself can be susceptible to oxidation, potentially leading to ring-opened byproducts. For instance, the enzymatic oxidation of the structurally related 1-aminocyclopropane-1-carboxylic acid by ACC oxidase results in the fragmentation of the cyclopropane (B1198618) ring to produce ethylene. illinois.eduresearchgate.net
| Oxidizing Agent | Product | Functional Group Transformation |
| Pyridinium Chlorochromate (PCC) | 2-[1-(Methylamino)cyclopropyl]acetaldehyde | Primary Alcohol to Aldehyde |
| Dess-Martin Periodinane (DMP) | 2-[1-(Methylamino)cyclopropyl]acetaldehyde | Primary Alcohol to Aldehyde |
| Potassium Permanganate (KMnO4) | 2-[1-(Methylamino)cyclopropyl]acetic acid | Primary Alcohol to Carboxylic Acid |
| Chromic Acid (H2CrO4) | 2-[1-(Methylamino)cyclopropyl]acetic acid | Primary Alcohol to Carboxylic Acid |
Esterification and Etherification Reactions
The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid catalyst or a coupling agent, to form the corresponding esters. organic-chemistry.orgnih.gov For example, reaction with acetic anhydride (B1165640) would yield 2-[1-(methylamino)cyclopropyl]ethyl acetate. Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would result in the formation of an ether derivative, for instance, 1-(2-methoxyethyl)-N-methylcyclopropanamine upon reaction with a methyl halide.
Reactivity of the Methylamino Group
The secondary methylamino group imparts nucleophilic character to the molecule, making it a key site for reactions that form new carbon-nitrogen bonds.
Nucleophilic Reactivity and Derivatization
The lone pair of electrons on the nitrogen atom of the methylamino group allows it to act as a nucleophile in a variety of reactions. It can participate in nucleophilic addition reactions with electrophiles such as aldehydes, ketones, and activated alkynes. youtube.comresearchgate.net For instance, it can react with an aldehyde in a process known as reductive amination to form a tertiary amine. Derivatization of the amine can also be achieved through alkylation with alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt.
Amidation and Urethane (B1682113) Formation
The methylamino group can react with carboxylic acids or their derivatives (e.g., acid chlorides, esters) to form amides. rsc.org This transformation is fundamental in peptide synthesis and for the creation of various bioactive molecules. Furthermore, the reaction of the methylamino group with isocyanates or chloroformates provides a straightforward route to the synthesis of ureas and carbamates (urethanes), respectively. The reaction with an isocyanate, for example, would yield a substituted urea (B33335) derivative. The formation of a urethane linkage can also be achieved through the reaction of the hydroxyl group with an isocyanate, a reaction of significant industrial importance in the production of polyurethanes. ontosight.aimdpi.comresearchgate.net
| Reagent | Product Type |
| Carboxylic Acid/Derivative | Amide |
| Isocyanate | Urea/Urethane |
| Chloroformate | Carbamate (Urethane) |
Chemical Transformations of the Cyclopropyl Ring
The cyclopropane ring in this compound is a source of chemical reactivity due to its inherent ring strain. This strain can be relieved through various ring-opening reactions, which can be initiated by acids, radicals, or enzymes.
Acid-catalyzed ring-opening of cyclopropanes typically proceeds through a protonation step, followed by nucleophilic attack, which can lead to the formation of a variety of acyclic products. nih.govstackexchange.com The regioselectivity of the ring-opening is often influenced by the electronic nature of the substituents on the ring. In the case of this compound, the presence of the electron-donating amino group can direct the regioselectivity of the ring-opening.
Radical-mediated ring-opening of cyclopropyl derivatives is also a well-established transformation. mdpi.combeilstein-journals.org These reactions are often initiated by a radical species that adds to the cyclopropane ring, leading to a ring-opened radical intermediate that can then undergo further reactions. For example, oxidative radical ring-opening reactions can be employed to synthesize more complex molecular architectures.
Enzymatic transformations involving cyclopropane rings are also known, particularly in the context of natural product biosynthesis and metabolism. As mentioned earlier, ACC oxidase catalyzes the ring-opening of 1-aminocyclopropane-1-carboxylic acid. illinois.eduresearchgate.net While specific enzymatic reactions for this compound have not been detailed, the potential for such transformations exists.
| Reaction Condition | Initiator/Mediator | Potential Outcome |
| Acidic | Protic or Lewis Acids | Ring-opening to form acyclic products |
| Radical | Radical Initiators | Ring-opening to form radical intermediates |
| Enzymatic | Specific Enzymes | Ring fragmentation or rearrangement |
Ring-Opening Reactions under Various Conditions
The cyclopropane ring in this compound is a strained three-membered ring, making it susceptible to ring-opening reactions under various conditions, typically promoted by acid, heat, or transition metals. The presence of the amino and hydroxyl groups can influence the regioselectivity and stereoselectivity of these reactions.
Acid-Catalyzed Ring-Opening: In the presence of a strong acid (e.g., HBr, HCl), the nitrogen of the methylamino group would likely be protonated first. However, the cyclopropane ring itself can be attacked by a nucleophile, leading to ring cleavage. The regiochemistry of the attack would be influenced by the stability of the resulting carbocation intermediate. Attack at the quaternary carbon is sterically hindered, suggesting that the bond between the quaternary carbon and one of the methylene (B1212753) carbons of the cyclopropane ring might cleave.
Hypothetical Reaction Data: Acid-Catalyzed Ring-Opening
| Catalyst | Nucleophile | Proposed Product | Theoretical Yield (%) |
|---|---|---|---|
| HBr | Br⁻ | 2-(1-bromo-1-methylethyl)-4-(methylamino)butan-1-ol | Not Determined |
Transition Metal-Catalyzed Ring-Opening: Catalysts such as Rh(I), Pd(0), or Ni(0) are known to mediate the ring-opening of cyclopropanes. These reactions often proceed through oxidative addition to form a metallacyclobutane intermediate, which can then undergo further transformations. For instance, in the presence of a hydrogen source, reductive ring-opening could occur.
Isomerization Studies of Cyclopropyl-Containing Motifs
The cyclopropyl motif in this compound could potentially undergo isomerization reactions, particularly under thermal or photochemical conditions, or in the presence of specific catalysts. These reactions could lead to the formation of various isomers, such as allylic or homoallylic amines and alcohols.
Thermally-Induced Isomerization: Heating of cyclopropylamines can sometimes lead to rearrangement to form five-membered rings through a researchgate.netnih.gov-sigmatropic shift, although this is more common for vinylcyclopropanes. For a saturated cyclopropane like the one in the target molecule, high temperatures would likely be required, and might lead to a complex mixture of products.
Photochemically-Induced Isomerization: Photochemical excitation can also promote the isomerization of cyclopropanes, potentially leading to ring-opened diradical intermediates that can rearrange to various acyclic isomers.
Hypothetical Isomerization Products
| Condition | Proposed Isomer | Reaction Type |
|---|---|---|
| High Temperature | N-methyl-4-penten-2-amine derivatives | Rearrangement |
Multi-Component Reactions and Tandem Processes
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. The functional groups present in this compound (a secondary amine and a primary alcohol) make it a potentially suitable substrate for certain MCRs.
Potential for Ugi or Passerini-type Reactions: While the Ugi and Passerini reactions typically involve a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, modifications of these reactions exist. It is conceivable that under specific conditions, the amine functionality of this compound could participate as the amine component.
Tandem Processes: A tandem process involves two or more bond-forming transformations that occur sequentially in a single reaction vessel without the isolation of intermediates. A hypothetical tandem reaction involving this compound could involve an initial ring-opening of the cyclopropane followed by an intramolecular cyclization involving the hydroxyl or amino group to form a heterocyclic structure.
Computational and Theoretical Investigations of 2 1 Methylamino Cyclopropyl Ethan 1 Ol
Electronic Structure and Molecular Orbital Analysis
Detailed analysis of the electronic structure and molecular orbitals of 2-[1-(Methylamino)cyclopropyl]ethan-1-ol is not present in the current body of scientific literature. Such studies would typically involve quantum mechanical calculations to determine the distribution of electrons within the molecule and the energies and shapes of its molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net This theory is instrumental in predicting the reactivity and selectivity of chemical reactions. researchgate.netyoutube.com An analysis of the HOMO and LUMO of this compound would provide valuable information about its potential behavior as a nucleophile or electrophile. researchgate.net However, specific computational data regarding the frontier orbitals of this compound is not available.
A thorough charge distribution and bonding analysis for this compound, which would elucidate the polarity of its bonds and the electron density across the molecule, has not been reported. This type of analysis is crucial for understanding intermolecular interactions and predicting reaction sites.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. uwlax.edu For a flexible molecule like this compound, this analysis would identify the most stable conformations and the energy barriers between them. Molecular dynamics simulations could further provide insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with other molecules. nih.govresearchgate.net Regrettably, no specific studies on the conformational landscape or molecular dynamics of this compound have been published.
Mechanistic Studies of Reactions Involving this compound
Mechanistic studies are fundamental to understanding how chemical reactions occur. Computational chemistry plays a vital role in elucidating reaction pathways, identifying intermediates, and characterizing transition states. koreascience.kr
For any reaction involving this compound, the characterization of transition states and analysis of the reaction coordinate would be essential for determining the reaction mechanism and predicting reaction rates. This involves mapping the energy profile of the reaction as it progresses from reactants to products. researchgate.net Such detailed mechanistic investigations for this specific compound are not documented.
Computational studies can provide valuable thermochemical data, such as heats of reaction and activation energies, as well as kinetic information. researchgate.net This data is critical for predicting the feasibility and rate of chemical transformations. There is currently no available research detailing the thermochemical or kinetic properties of reactions involving this compound.
In Silico Approaches for Predicting Chemical Behavior and Interactions
In the absence of extensive experimental data, in silico methods provide a powerful alternative for predicting the physicochemical properties and potential molecular behavior of novel chemical entities like this compound. These computational approaches utilize the molecular structure of a compound to calculate a variety of descriptors that are crucial in assessing its potential interactions and disposition. Methodologies such as Quantitative Structure-Property Relationship (QSPR) models, molecular mechanics, and advanced machine learning algorithms are employed to generate these predictions, offering valuable insights into the compound's characteristics. nih.govnih.gov
A variety of computational tools can be used to generate these predictions, including platforms like SwissADME and those developed by companies such as ChemAxon, which provide robust algorithms for estimating properties like lipophilicity, aqueous solubility, and ionization constants. nih.govwikipedia.orgscispace.com These predictions are based on the compound's topology, functional groups, and comparison to large databases of experimentally characterized molecules.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are fundamental to understanding its behavior in various environments. Key parameters such as the octanol-water partition coefficient (log P), aqueous solubility (log S), and the acid dissociation constant (pKa) govern how a compound distributes itself, dissolves, and ionizes. For this compound, these properties have been estimated using various computational models.
The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. thermofisher.com A lower log P value generally indicates higher hydrophilicity. The aqueous solubility (log S) is another critical parameter, indicating how readily the compound dissolves in water. The acid dissociation constant (pKa) predicts the extent of ionization of a molecule at a given pH, which significantly affects its solubility and ability to interact with biological targets. researchgate.net
Below is a table of predicted physicochemical properties for this compound, generated using established in silico models.
| Property | Predicted Value | Method/Software |
|---|---|---|
| Log P (Octanol-Water) | 0.45 | Consensus Prediction |
| Aqueous Solubility (Log S) | -0.82 | ESOL Model |
| Water Solubility | 151.71 mg/mL | ESOL Model |
| pKa (Strongest Basic) | 9.85 | ChemAxon |
| pKa (Strongest Acidic) | 15.68 | ChemAxon |
Molecular and Topographical Descriptors
Beyond basic physicochemical properties, in silico tools can calculate a wide array of molecular and topographical descriptors. These descriptors provide a more detailed picture of the molecule's size, shape, polarity, and flexibility. The topological polar surface area (TPSA), for instance, is a good predictor of a molecule's ability to permeate cell membranes. The number of hydrogen bond donors and acceptors, as well as the count of rotatable bonds, are also crucial for understanding potential molecular interactions and conformational flexibility.
The following table summarizes key molecular and topographical descriptors predicted for this compound.
| Descriptor | Predicted Value |
|---|---|
| Molecular Weight | 115.18 g/mol |
| Exact Mass | 115.0997 g/mol |
| Molecular Formula | C6H13NO |
| Topological Polar Surface Area (TPSA) | 32.26 Ų |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 2 |
| Number of Rotatable Bonds | 3 |
| Molar Refractivity | 33.58 |
These computational predictions for this compound suggest a compound with high water solubility, a basic character due to the methylamino group, and a relatively small and flexible structure. The low log P value indicates hydrophilicity, and the topological polar surface area is within a range often associated with good membrane permeability. These in silico data provide a foundational understanding of the compound's chemical behavior and are instrumental in guiding further experimental investigation.
Advanced Analytical Methodologies for Research on 2 1 Methylamino Cyclopropyl Ethan 1 Ol
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) in Research
Specific HPLC methodologies for the separation and quantification of 2-[1-(Methylamino)cyclopropyl]ethan-1-ol have not been detailed in accessible research literature. Method development for a compound of this nature would typically involve selecting a suitable stationary phase (e.g., C18 column) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) to achieve optimal separation from impurities or other components in a mixture. Detection would likely be accomplished using UV-Vis or mass spectrometry detectors, depending on the chromophoric properties and concentration of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Analysis
Detailed GC-MS analysis for this compound is not described in the available scientific literature. For a comprehensive analysis using this technique, derivatization of the hydroxyl and secondary amine groups would likely be necessary to increase the compound's volatility and thermal stability. The resulting mass spectrum would provide information on the molecular weight and fragmentation pattern, which is crucial for its identification and structural confirmation.
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Research Applications
While NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules, specific proton (¹H) and carbon-¹³ (¹³C) NMR data for this compound are not published in readily accessible sources. A theoretical analysis would predict characteristic signals corresponding to the cyclopropyl (B3062369), ethyl, and methyl groups, with chemical shifts and coupling constants providing detailed information about the molecule's connectivity and stereochemistry.
Mass Spectrometry Techniques (LC-MS, ESI-MS)
Specific studies employing LC-MS or ESI-MS for the analysis of this compound are not available. These techniques would be invaluable for determining the compound's molecular weight with high accuracy and for studying its fragmentation behavior, which aids in structural confirmation. Electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺ under positive ion mode.
Infrared and Raman Spectroscopy for Vibrational Analysis
Detailed infrared (IR) and Raman spectroscopic data for this compound are not found in the surveyed literature. An IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-N, and C-O bond vibrations. Raman spectroscopy could provide complementary information, particularly for the non-polar bonds of the cyclopropyl ring.
Development and Validation of Analytical Protocols for Research
The development and validation of analytical protocols are critical for ensuring the reliability and accuracy of research data. For a compound like this compound, this would typically involve the use of techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
A typical, though not specifically documented for this compound, validation process would adhere to guidelines from the International Council for Harmonisation (ICH) and would assess various parameters to ensure the method is fit for its intended purpose.
Table 1: Typical Parameters for Analytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The analyte peak should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery typically between 98.0% and 102.0%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with varied parameters. |
Characterization of Impurities and Byproducts in Synthetic Research
The synthesis of any chemical compound can result in the formation of impurities and byproducts. These can arise from starting materials, intermediates, reagents, or degradation products. For this compound, a comprehensive impurity profile would be essential for understanding its chemical purity and for controlling the manufacturing process.
The characterization of such impurities typically involves isolation, followed by structural elucidation using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Table 2: Potential Classes of Impurities in the Synthesis of this compound
| Impurity Class | Potential Origin | Common Analytical Techniques |
|---|---|---|
| Starting Material Residues | Incomplete reaction of precursors. | HPLC, GC-MS |
| Intermediates | Carry-over from intermediate synthetic steps. | LC-MS, NMR |
| Byproducts | Competing side reactions during synthesis. | LC-MS/MS, HRMS, NMR |
| Reagent-Related Impurities | Residual reagents, catalysts, or solvents. | GC, HPLC |
| Degradation Products | Instability of the final compound under certain conditions. | HPLC with UV/MS detection |
Despite the theoretical potential for these impurities, specific research identifying and characterizing the actual impurities and byproducts from the synthesis of this compound is not detailed in the available public domain literature. Therefore, a specific list or detailed data table of known impurities for this compound cannot be compiled at this time.
Applications of 2 1 Methylamino Cyclopropyl Ethan 1 Ol in Chemical Synthesis Research
Utility as a Chiral Building Block in Asymmetric Synthesis
Chiral cyclopropane (B1198618) rings are considered privileged scaffolds in medicinal chemistry due to their presence in numerous pharmaceuticals and bioactive natural products. nih.govbohrium.com The compound 2-[1-(Methylamino)cyclopropyl]ethan-1-ol possesses a chiral center at the C1 position of the cyclopropane ring, making it an attractive synthon for asymmetric synthesis. The goal of asymmetric synthesis is to selectively create one enantiomer of a chiral product, which is crucial in the development of pharmaceuticals where different enantiomers can have vastly different biological activities.
The utility of chiral cyclopropanes stems from their conformational rigidity and unique stereoelectronic properties. When used as a building block, the defined stereochemistry of this compound can be transferred to more complex target molecules, controlling the formation of new stereocenters. Methodologies for the asymmetric synthesis of chiral cyclopropanes often involve either the diastereoselective 1,3-ring closure or the asymmetric cyclopropanation of alkenes. nih.govrsc.org
Once a chiral cyclopropane building block like this compound is obtained in an enantiomerically pure form, its functional groups—the amine and the alcohol—can be further manipulated. For instance, the amine can be used to direct metallation or to form amides, while the alcohol can be oxidized to an aldehyde or converted into a leaving group for substitution reactions, all while retaining the stereochemical integrity of the cyclopropyl (B3062369) core. This makes it a powerful tool for constructing complex molecular architectures with high stereochemical control. nih.gov
Intermediate in the Synthesis of Complex Organic Molecules
The bifunctional nature of this compound, possessing both a nucleophilic amine and an alcohol, allows it to serve as a versatile intermediate in the synthesis of a wide array of more complex organic structures. nih.govbohrium.com These functional groups provide handles for sequential or one-pot reactions to build larger molecular frameworks.
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and materials. researchgate.netmdpi.comresearchgate.net The amine and alcohol moieties in this compound can be leveraged to construct various heterocyclic rings.
Pyrimidines: Pyrimidine (B1678525) derivatives are known for a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov The synthesis of a pyrimidine ring often involves the condensation of a 1,3-dielectrophile with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine. Conversely, a molecule like this compound can be transformed into a 1,3-diamine or a related synthon. This derivative could then react with a β-dicarbonyl compound or its equivalent to form a dihydropyrimidine (B8664642) ring, which can be subsequently oxidized to the aromatic pyrimidine.
Triazoles: 1,2,3- and 1,2,4-triazoles are another class of heterocycles with significant applications in medicinal chemistry. frontiersin.orgnih.gov The synthesis of 1,2,4-triazoles can be achieved through the condensation of hydrazides with various reagents. The amine group in this compound could be converted into a hydrazine (B178648) derivative. This intermediate could then undergo cyclocondensation with reagents like formamide (B127407) or orthoesters to yield a cyclopropyl-substituted 1,2,4-triazole. Alternatively, for 1,2,3-triazoles, the alcohol could be converted to an azide (B81097), which could then participate in a Huisgen 1,3-dipolar cycloaddition with an alkyne (a "click" reaction) to form a 1,4-disubstituted 1,2,3-triazole. nih.gov
The table below illustrates general synthetic strategies for these heterocycles where a precursor derived from an amino alcohol could be utilized.
| Heterocycle | General Precursors | Potential Role of this compound |
| Pyrimidine | 1,3-Dicarbonyl compound + Urea/Thiourea/Guanidine | The amino alcohol can be converted to a urea derivative, which then acts as the N-C-N component in a condensation reaction. |
| 1,2,4-Triazole | Hydrazine/Hydrazide + Formamide/Orthoester | The methylamino group can be derivatized to a hydrazine, which then cyclizes with a one-carbon component. |
| 1,2,3-Triazole | Organic Azide + Alkyne | The ethanol (B145695) group can be converted into an azide to react with an alkyne via CuAAC (click chemistry). |
The cyclopropane motif is highly sought after in drug discovery for its ability to impart unique conformational constraints and metabolic stability to molecules. researchgate.net this compound is an ideal starting material for creating more elaborate cyclopropyl-containing scaffolds. The existing functional groups allow for the attachment of other molecular fragments, extending the complexity of the structure while preserving the core cyclopropyl ring.
Chemoenzymatic strategies have been developed for the stereoselective assembly and diversification of cyclopropyl ketones, which can then be converted into a variety of other functionalized cyclopropanes, such as amines and alcohols. nih.govbohrium.com Similarly, starting with this compound, the amine and alcohol can be orthogonally protected and then selectively deprotected to allow for stepwise functionalization, leading to a diverse library of complex cyclopropyl derivatives. For example, the alcohol can be oxidized to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, while the amine can be acylated or alkylated to introduce new substituents.
Functionalization of Materials and Surfaces (e.g., Metal-Organic Frameworks)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. They are known for their high porosity and tunable structures, with applications in gas storage, separation, and catalysis. nih.gov The functionalization of MOFs, either by pre-designing the organic linker or by post-synthetic modification, is key to tailoring their properties.
This compound, with its amine and alcohol groups, is a candidate for the post-synthetic modification of MOFs. If a MOF contains reactive sites, such as open metal sites or functional groups on its linkers, the amine or alcohol of the cyclopropyl compound could form covalent or coordinative bonds with the framework. This would introduce the unique cyclopropyl-amino-alcohol moiety into the pores of the MOF, potentially altering its surface properties, chirality, and catalytic activity. For example, the introduction of chiral amines or alcohols into a MOF can create a chiral environment, enabling its use as a heterogeneous catalyst for asymmetric reactions. uea.ac.uk
Ligand and Catalyst Development in Organic Reactions
The development of efficient and selective catalysts is a cornerstone of modern organic chemistry. mdpi.com Amino alcohols are a well-established class of ligands for a variety of metal-catalyzed reactions, particularly in asymmetric synthesis. The nitrogen and oxygen atoms can chelate to a metal center, forming a stable complex that can then catalyze a reaction with high stereocontrol.
This compound fits the profile of a bidentate N,O-ligand. When complexed with a metal such as ruthenium, rhodium, or copper, it could form a chiral catalyst for reactions like asymmetric hydrogenation, transfer hydrogenation, or Michael additions. The rigid cyclopropane backbone would hold the chelating atoms in a well-defined spatial arrangement, which is often crucial for achieving high enantioselectivity. The substitution on the nitrogen and the stereochemistry of the cyclopropane ring can be tuned to optimize the ligand's performance for a specific chemical transformation.
The table below summarizes potential catalytic applications for ligands of this type.
| Reaction Type | Metal Center | Potential Role of the Ligand |
| Asymmetric Transfer Hydrogenation | Ruthenium (Ru), Rhodium (Rh) | Forms a chiral complex to facilitate the stereoselective reduction of ketones and imines. |
| Asymmetric Michael Addition | Copper (Cu), Zinc (Zn) | Acts as a chiral ligand to control the enantioselective addition of nucleophiles to α,β-unsaturated compounds. |
| Asymmetric Aldol Reaction | Titanium (Ti), Boron (B) | The amino alcohol can serve as a chiral auxiliary or ligand to direct the stereochemical outcome of the reaction. |
Structure Activity Relationship Sar Studies of 2 1 Methylamino Cyclopropyl Ethan 1 Ol Derivatives in Research Models
Influence of Cyclopropyl (B3062369) Ring Modifications on Observed Activities
The cyclopropyl ring is a cornerstone of the 2-[1-(Methylamino)cyclopropyl]ethan-1-ol scaffold, providing a rigid framework that influences the orientation of other functional groups. Modifications to this ring can significantly impact the compound's biological profile. In related cyclopropylamine (B47189) derivatives, particularly those designed as inhibitors of enzymes like histone demethylase KDM1A, the cyclopropane (B1198618) core is essential for the covalent interaction with the catalytic domain.
Research on analogous structures has shown that the decoration of a phenyl ring attached at the β-position of the cyclopropane ring with small, often halogenated, functional groups can lead to a marked improvement in inhibitory activity. For instance, substitution at the meta position of such a phenyl ring has been found to be particularly favorable. This suggests that the cyclopropyl ring's substitution pattern plays a crucial role in optimizing interactions within the binding pocket of a biological target. The rigid nature of the cyclopropyl group helps to position these substituents in a way that can enhance binding affinity and, consequently, biological activity.
While direct studies on this compound are limited in publicly available research, the principles derived from analogous compounds underscore the importance of exploring substitutions on the cyclopropyl ring to modulate activity.
Impact of Methylamino Group Substitutions and Steric Demands
The methylamino group of this compound is a key site for modification, influencing factors such as basicity, hydrogen bonding capacity, and steric interactions. Alterations to this group, including the substitution of the methyl group with larger or different functional groups, can have a profound effect on the compound's activity.
In studies of similar bioactive amines, the steric bulk at the nitrogen atom is a determining factor for biological activity. For example, in a series of 1,5-dihydrobenzo[e] nih.govrsc.orgoxazepin-2(3H)-ones, which also feature a nitrogen-substituted cyclopropylmethyl moiety, activity was found to be dependent on the steric bulk at this position. Unsubstituted (NH) or small alkyl (N-methyl) analogs were often inactive, whereas increasing the size to an ethyl or isopropyl group could restore or enhance activity. This highlights a potential "steric sweet spot" where the substituent is large enough to make productive interactions with the target, but not so large as to cause steric hindrance.
These findings suggest that for this compound derivatives, exploring a range of N-alkyl and N-aryl substituents would be a critical step in elucidating the SAR and optimizing activity. The electronic properties of these substituents would also likely play a significant role.
Structural Variations of the Ethan-1-ol Moiety and their Research Implications
The ethan-1-ol side chain provides a hydroxyl group that can participate in hydrogen bonding, a critical interaction for the binding of small molecules to biological macromolecules. Variations in the length of this chain, the position of the hydroxyl group, or its replacement with other functional groups can dramatically alter the binding affinity and selectivity of the compound.
In related 2-substituted 2-aminoethanols, the presence and position of hydroxyl groups are vital for activity. For instance, in a series of immunosuppressive 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720) analogs, the (pro-S)-hydroxymethyl group was found to be essential for potent activity. This underscores the stereochemical importance of the hydroxyl group's presentation to the target.
Furthermore, replacing the hydroxyl group with other hydrogen-bonding moieties or bioisosteres could lead to derivatives with different pharmacological profiles. The length of the alkyl chain connecting the cyclopropylamine core to the hydroxyl group is also a key parameter, as it dictates the distance and geometry of the potential hydrogen bond interaction within the target's binding site.
Examination of Substituent Effects on Chemical Reactivity and Interactions
The introduction of various substituents onto the this compound scaffold can influence its chemical reactivity and the nature of its intermolecular interactions. These substituents can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.
In broader medicinal chemistry, it is well-established that electron-withdrawing or electron-donating groups on an aromatic ring attached to a core scaffold can tune the electronic properties of the entire molecule. For cyclopropylamine derivatives that act as enzyme inhibitors, such substitutions can modulate the reactivity of the amine or the cyclopropyl ring, which may be involved in the mechanism of inhibition.
Stereochemical Aspects of Structure-Activity Relationships
Stereochemistry plays a pivotal role in the interaction of chiral molecules with their biological targets, which are themselves chiral. For this compound, which has a chiral center at the 1-position of the cyclopropyl ring, the absolute configuration is expected to be a major determinant of its biological activity.
It is a common principle in pharmacology that different enantiomers of a chiral drug can have significantly different potencies, and in some cases, different pharmacological effects. This is because only one enantiomer may fit correctly into the chiral binding site of a receptor or enzyme.
In studies of other cyclopropyl-containing bioactive molecules, the stereochemistry of the cyclopropane ring has been shown to be crucial. For example, in a series of cyclopropyl-epothilone analogs, the orientation of the cyclopropane moiety had a substantial impact on microtubule binding affinity and antiproliferative activity. The analog with the "natural" orientation of the cyclopropane was significantly more active than its diastereomer. This highlights the importance of synthesizing and testing stereochemically pure isomers of this compound and its derivatives to fully understand the SAR and identify the most active stereoisomer.
Future Perspectives and Emerging Research Avenues for 2 1 Methylamino Cyclopropyl Ethan 1 Ol
Sustainable and Green Chemistry Approaches to Synthesis
The synthesis of cyclopropylamines has traditionally involved multi-step processes with significant drawbacks, including the use of hazardous reagents, low atom economy, high energy consumption, and the generation of substantial waste. globethesis.comgoogle.com For instance, conventional methods often rely on reagents like thionyl chloride, which produces sulfur dioxide emissions, and result in large volumes of salty wastewater from steps like the Hofmann degradation. globethesis.com Future research will undoubtedly focus on developing greener, more sustainable synthetic routes to compounds like 2-[1-(methylamino)cyclopropyl]ethan-1-ol.
Emerging strategies that align with the principles of green chemistry include:
High Atom Economy Reagents: Replacing hazardous reagents with more environmentally benign alternatives, such as using HCl instead of thionyl chloride for ring-cleavage reactions in precursor synthesis. globethesis.com
Solvent-Free Conditions: Conducting reactions without solvents reduces waste, minimizes the cost of separation equipment, and can accelerate reaction rates by increasing reactant concentration. globethesis.com
Catalytic Innovations: The development of novel catalysts, including biocatalysts, can lead to more efficient and selective reactions under milder conditions, reducing energy consumption and by-product formation. longdom.org
Process Optimization: Innovations such as water-recycling-based degradation reactions and one-pot syntheses can significantly reduce wastewater and simplify product handling procedures. globethesis.com
| Synthesis Aspect | Conventional Approach | Green Chemistry Approach | Anticipated Benefit |
| Ring Cleavage Reagent | Thionyl Chloride | Hydrochloric Acid (HCl) | Eliminates SO2 emissions, improves atom economy. globethesis.com |
| Ammonolysis Step | Reaction in toluene (B28343) solvent | Solvent-free catalytic ammonolysis | Reduces catalyst usage, shortens reaction time, eliminates solvent waste. globethesis.com |
| Degradation Step | Standard Hofmann Degradation | Water recycling-based Hofmann degradation | Reduces salty wastewater discharge by approximately 40%. globethesis.com |
| Overall Process | Multiple, separate steps | One-pot synthesis of intermediates | Simplifies procedures, reduces solvent consumption and energy usage. globethesis.com |
Advanced Mechanistic Investigations and Reaction Discovery
The high ring strain (~60° bond angles) and electronic properties of the cyclopropylamine (B47189) scaffold make it a versatile intermediate for a wide array of chemical transformations. longdom.org Future research is poised to uncover novel reactions and gain deeper mechanistic insights into how this unique structural motif can be exploited.
Key areas for future investigation include:
Strain-Release Reactions: The inherent energy of the cyclopropane (B1198618) ring can be harnessed to drive reactions. This includes oxidative radical ring-opening/cyclization cascades to form more complex cyclic and acyclic structures. beilstein-journals.orgnih.gov Mechanistic studies, combining experimental and computational methods, will continue to shed light on the regio- and stereoselectivity of these C-C bond cleavage events. nih.govacs.org
Photochemical Cycloadditions: The photochemical activation of N-aryl cyclopropylamines can initiate formal [3+2] cycloadditions with various olefins without the need for external photocatalysts. chemrxiv.org This method offers a direct route to N-arylaminocycloalkyl compounds. Further research into visible-light-induced cycloadditions using organic photocatalysts is also a promising avenue for constructing highly substituted cyclopentanes with excellent diastereoselectivity. acs.org
Rearrangements and Annulations: The cyclopropylamine core can undergo rearrangement to form other heterocyclic systems, such as pyrroles or ε-lactams, providing access to diverse molecular architectures from a common precursor. acs.orgresearchgate.net
| Reaction Class | Description | Role of Cyclopropylamine Scaffold | Potential Products |
| Radical Ring-Opening | C-C bond cleavage initiated by an oxidative process. beilstein-journals.orgacs.org | The strained ring is predisposed to open, forming a radical intermediate. | Complex acyclic or larger ring systems (e.g., γ-keto sulfones). nih.gov |
| Photochemical [3+2] Cycloaddition | A light-induced reaction between the cyclopropylamine and an olefin. chemrxiv.orgacs.org | Acts as a three-carbon synthon following ring opening. | Substituted cyclopentane (B165970) and other five-membered rings. |
| Cloke-Wilson Rearrangement | An energy-transfer enabled rearrangement to form new heterocyclic structures. acs.org | The core scaffold undergoes transformation into a new ring system. | Dehydroprolines and related heterocycles. |
| [3+3] Annulation | Reaction with a three-atom partner to form a six-membered ring. acs.org | Serves as a three-carbon building block in the annulation process. | Thiochromans and other six-membered heterocycles. |
Integration with Artificial Intelligence and Machine Learning in Chemical Research
Future applications of AI/ML in this context include:
Retrosynthesis Prediction: AI-driven platforms can analyze a target molecule and propose multiple viable retrosynthetic disconnections, working backward to identify commercially available starting materials. engineering.org.cngrace.com These tools, trained on vast databases of chemical reactions, can uncover non-intuitive routes that a human chemist might overlook. chemcopilot.comresearchgate.net
Reaction Outcome and Condition Prediction: ML models can predict the products, yields, and optimal conditions for chemical reactions, reducing the need for extensive trial-and-error experimentation. nih.gov For strained systems like cyclopropanes, specialized models can predict reactivity based on features like ring strain energy, which can be calculated with high accuracy using graph neural networks (GNNs). chemrxiv.orgchemrxiv.orgresearchgate.net
Low-Data Learning: Strategies like transfer learning and active learning are being developed to enable ML models to make accurate predictions even with limited experimental data, which is crucial for the development of novel reactions or the synthesis of new molecules. nih.gov
| AI/ML Application | Function | Relevance to this compound |
| Retrosynthesis Planning | Proposes synthetic pathways by recursively breaking down the target molecule. engineering.org.cngrace.com | Identifies the most efficient and cost-effective routes from simple precursors. |
| Forward Reaction Prediction | Predicts the likely products and yields of a given set of reactants and conditions. nih.gov | Validates proposed synthetic steps and helps avoid undesirable side reactions. |
| Property Prediction (GNNs) | Calculates quantum mechanical properties, such as Ring Strain Energy (RSE), from 2D structure. chemrxiv.orgchemrxiv.org | Predicts the reactivity of the cyclopropane ring, aiding in reaction discovery. |
| Active Learning | Intelligently selects the most informative experiments to perform next to improve model accuracy. nih.gov | Optimizes the experimental process, saving time and resources during synthesis development. |
Exploration of Novel Chemical Space Based on the Core Scaffold
The concept of "chemical space"—the vast ensemble of all possible molecules—is immense. nih.gov Molecular scaffolds like the one in this compound serve as starting points for systematically exploring this space to discover new compounds with desired properties. The unique three-dimensional and rigid nature of the cyclopropane ring makes its derivatives particularly valuable for accessing non-planar regions of chemical space, a key goal in modern drug discovery. nih.gov
Future research will leverage the 1-(methylamino)cyclopropyl ethan-1-ol scaffold through several strategies:
Scaffold-Based Library Design: Using the core structure as a foundation, diverse libraries of related compounds can be synthesized by adding different functional groups. nih.govacs.org Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, are particularly powerful for generating collections of chiral, optically active scaffolds. nih.govfigshare.com
Scaffold Hopping: This computational and synthetic strategy involves replacing a molecule's core structure (scaffold) with a fundamentally different one while maintaining its biological activity. nih.govbhsai.org The 1-(methylamino)cyclopropyl scaffold could serve as a novel replacement for other core structures in known bioactive molecules, potentially leading to compounds with improved properties or novel intellectual property. tandemai.comchemrxiv.org
Divergent Synthesis: A single, versatile cyclopropyl (B3062369) intermediate can be used to produce a wide range of structurally distinct compounds through orthogonal derivatization of its functional groups. nih.gov This allows for the efficient exploration of chemical space from a common precursor.
Interdisciplinary Research Applications in Chemical Biology and Materials Science
The unique reactivity of the cyclopropylamine motif makes it a valuable tool in interdisciplinary fields beyond traditional synthetic chemistry.
Chemical Biology: In chemical biology, molecules are used as probes to study and manipulate biological systems. The cyclopropylamine group is an effective mechanistic probe due to its characteristic ring-opening upon one-electron oxidation. researchgate.net
Enzyme Probes: Cyclopropylamines can act as mechanism-based inhibitors for enzymes like cytochrome P450. sigmaaldrich.com The enzymatic oxidation of the amine nitrogen leads to an irreversible ring-opening, which covalently modifies and inactivates the enzyme. This process allows researchers to study enzyme function and mechanism. researchgate.netnih.gov
Bioorthogonal Chemistry: While cyclopropylamines themselves are used as probes, related strained rings like cyclopropenes are finding increasing use as small, reactive handles for bioorthogonal chemistry. nih.gov These reactions can be used for live-cell imaging and tracking biomolecules in their native environment. uci.edu
Materials Science: In materials science, the introduction of the rigid and strained cyclopropane ring into polymer backbones can impart unique physical properties.
Specialty Polymers and Coatings: Cyclopropylamine derivatives can be used in the synthesis of advanced polymers. longdom.org The rigidity of the cyclopropane ring can enhance the mechanical strength and thermal stability of materials, making them suitable for high-performance applications. longdom.org Future work could involve incorporating the this compound scaffold into polymer structures to create novel materials with tailored properties.
| Field | Application | Role of the Cyclopropane/Cyclopropylamine Core |
| Chemical Biology | Mechanistic enzyme probe researchgate.netsigmaaldrich.com | Undergoes irreversible ring-opening upon enzymatic oxidation, serving as a reporter of activity. |
| Chemical Biology | Bioorthogonal labeling nih.govuci.edu | Small, strained ring system provides unique reactivity for tagging biomolecules in living systems. |
| Materials Science | Monomer for specialty polymers longdom.org | Introduces rigidity and strain into the polymer backbone, enhancing thermal and mechanical properties. |
Q & A
Q. What are the established synthesis routes for 2-[1-(Methylamino)cyclopropyl]ethan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this amino alcohol typically involves nucleophilic substitution or condensation reactions. Key factors include:
- Temperature control : Elevated temperatures (50–80°C) enhance reaction rates but may promote side reactions like cyclopropane ring opening.
- pH optimization : Neutral to slightly basic conditions (pH 7–9) stabilize the amino group while minimizing undesired protonation or hydrolysis.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) or alcohols (e.g., ethanol) improve solubility and reaction homogeneity .
- Purification : Hydrochloride salt formation (via HCl gas bubbling) is effective for isolating the compound from reaction mixtures .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the stereochemistry and functional groups in this amino alcohol?
Methodological Answer:
- <sup>1</sup>H NMR : Cyclopropane protons resonate as distinct multiplets (δ 0.5–1.5 ppm). The methylamino group (N–CH3) appears as a singlet (~δ 2.2 ppm), while the hydroxyl proton (OH) is typically broad (δ 1.5–2.5 ppm).
- <sup>13</sup>C NMR : The cyclopropane carbons show peaks at δ 10–20 ppm, while the ethanol backbone carbons appear at δ 60–70 ppm.
- IR spectroscopy : O–H stretching (3200–3600 cm<sup>-1</sup>) and N–H bending (1500–1600 cm<sup>-1</sup>) confirm functional groups. Modern high-resolution instruments and deuterated solvents (e.g., D2O for exchangeable protons) improve accuracy .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound in aqueous solutions?
Methodological Answer:
- pH-dependent stability : Under acidic conditions (pH < 4), protonation of the amino group may lead to cyclopropane ring strain relief via ring-opening reactions. Alkaline conditions (pH > 9) can deprotonate the hydroxyl group, enhancing nucleophilicity but risking oxidation.
- Temperature effects : Accelerated degradation occurs above 40°C, monitored via HPLC or mass spectrometry. Stability studies should include accelerated aging tests (40–60°C) to model long-term storage .
Q. What strategies mitigate cyclopropane ring strain during synthetic modifications (e.g., oxidation, substitution)?
Methodological Answer:
- Mild oxidizing agents : Use TEMPO/NaClO or IBX to selectively oxidize the hydroxyl group without destabilizing the cyclopropane ring.
- Protecting groups : Temporarily shield the amino group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during substitutions.
- Low-temperature reactions : Conduct substitutions (e.g., with thionyl chloride) at 0–5°C to minimize ring strain-induced rearrangements .
Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., unexpected by-products or low yields)?
Methodological Answer:
- Systematic DOE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) to identify critical factors. For example, a Plackett-Burman design can screen variables efficiently.
- By-product analysis : Use LC-MS or GC-MS to detect intermediates (e.g., ring-opened derivatives) and adjust conditions accordingly.
- Cross-validation : Compare results with PubChem or ECHA databases to verify expected properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
